N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0805487
InChI: InChI=1S/C19H19BrN2O2/c1-13-9-16(20)7-8-17(13)21-18(23)12-22-11-15(10-19(22)24)14-5-3-2-4-6-14/h2-9,15H,10-12H2,1H3,(H,21,23)
SMILES: CC1=C(C=CC(=C1)Br)NC(=O)CN2CC(CC2=O)C3=CC=CC=C3
Molecular Formula: C19H19BrN2O2
Molecular Weight: 387.3 g/mol

N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide

CAS No.:

Cat. No.: VC0805487

Molecular Formula: C19H19BrN2O2

Molecular Weight: 387.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide -

Specification

Molecular Formula C19H19BrN2O2
Molecular Weight 387.3 g/mol
IUPAC Name N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide
Standard InChI InChI=1S/C19H19BrN2O2/c1-13-9-16(20)7-8-17(13)21-18(23)12-22-11-15(10-19(22)24)14-5-3-2-4-6-14/h2-9,15H,10-12H2,1H3,(H,21,23)
Standard InChI Key ZGIRNJIVTOSTPT-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)NC(=O)CN2CC(CC2=O)C3=CC=CC=C3
Canonical SMILES CC1=C(C=CC(=C1)Br)NC(=O)CN2CC(CC2=O)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator